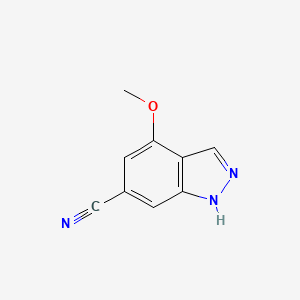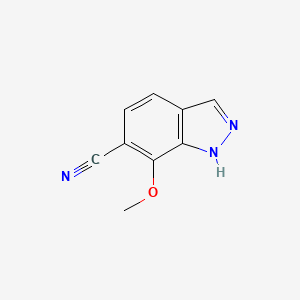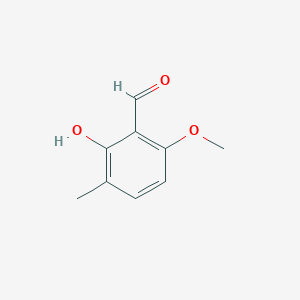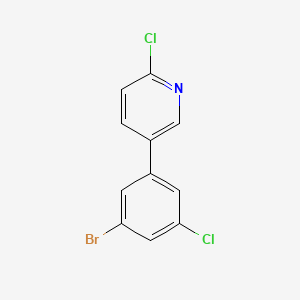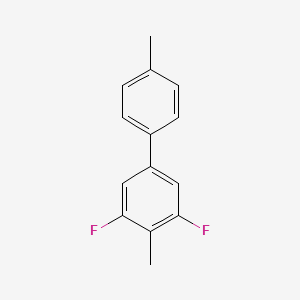
3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl: is an organic compound with the molecular formula C14H12F2 . It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 5 positions, and two methyl groups are substituted at the 4 and 4’ positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form biphenyl derivatives with different oxidation states.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted biphenyls, quinones, and reduced biphenyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for creating novel materials with specific electronic and steric properties .
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the materials science industry, this compound is used in the development of advanced polymers and liquid crystals.
Mecanismo De Acción
The mechanism by which 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl exerts its effects depends on its application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize negative charges and facilitate certain reactions. In biological systems, the compound’s interaction with molecular targets such as enzymes or receptors can be modulated by the presence of fluorine, which can affect binding affinity and specificity .
Comparación Con Compuestos Similares
3,5-Difluoro-4’-methyl-1,1’-biphenyl: Similar in structure but with one less methyl group.
3,4’-Dimethyl-1,1’-biphenyl: Lacks the fluorine atoms, resulting in different electronic properties.
4,4’-Dimethyl-1,1’-biphenyl: Lacks both fluorine atoms and the specific substitution pattern.
Uniqueness: 3,5-Difluoro-4,4’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propiedades
Fórmula molecular |
C14H12F2 |
|---|---|
Peso molecular |
218.24 g/mol |
Nombre IUPAC |
1,3-difluoro-2-methyl-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C14H12F2/c1-9-3-5-11(6-4-9)12-7-13(15)10(2)14(16)8-12/h3-8H,1-2H3 |
Clave InChI |
HPEIDPAPKRVSMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


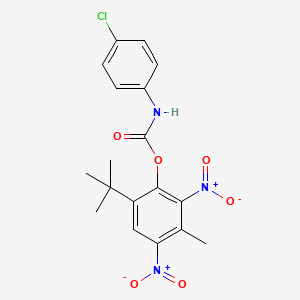

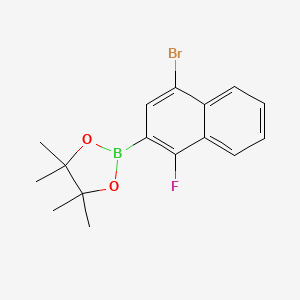
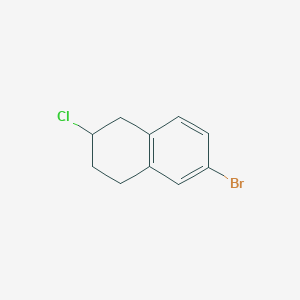
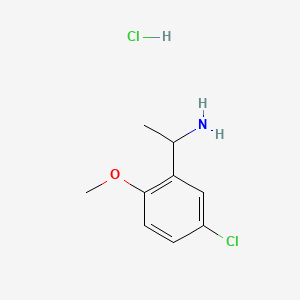

![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14024129.png)

